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Compound of Interest

Compound Name: Vindolinine

Cat. No.: B1262840

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindolinine is a monoterpenoid indole alkaloid naturally occurring in the medicinal plant
Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[1] It is a
significant compound within the complex alkaloid profile of this plant, which is renowned for
producing the potent anti-cancer drugs vinblastine and vincristine. While not as abundant as its
counterparts vindoline and catharanthine, vindolinine has garnered scientific interest for its
own distinct biological activities, including potential anti-diabetic and anti-cancer properties.
This guide provides a comprehensive overview of the technical data and experimental
methodologies related to Vindolinine, serving as a resource for researchers in natural product
chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of Vindolinine is
presented below.

Physicochemical Properties
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Property Value Reference(s)
CAS Number 5980-02-9 [1]
Molecular Formula C21H24N202 [1]
Molecular Weight 336.43 g/mol [1]
methyl
(1R,9R,10R,12R,19S,20R)-20-
methyl-8,16-
IUPAC Name [1]

diazahexacyclo[10.6.1.1°,12.0,
2.02,7.01% 19)icosa-2,4,6,13-

tetraene-10-carboxylate

Appearance Powder

Chloroform, Dichloromethane,

Solubilit
y Ethyl Acetate, DMSO, Acetone

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and
characterization of Vindolinine.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of

Vindolinine.
L Key Fragment lons
lonization Mode Precursor lon (m/z) Reference(s)
(m/z)
320.165, 260.143,
Positive 337.191 [M+H]* 144.081, 117.069, [1]

115.054

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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While a complete, high-resolution 1D and 2D NMR dataset is not readily available in all
literature, some characteristic tH-NMR chemical shifts have been reported in the context of
metabolomic studies of Catharanthus roseus extracts. The following is a partial representation
of expected signals. A full assignment would require dedicated spectroscopic analysis.

Expected Chemical Shift Lo
Proton Multiplicity
Range (ppm)

Aromatic-H 6.0-75 m
Olefinic-H 5.0-6.0 m
Aliphatic-H 05-4.0 m

Infrared (IR) Spectroscopy:

The IR spectrum of Vindolinine would be expected to show characteristic absorption bands
corresponding to its functional groups.

Functional Group Expected Wavenumber (cm™?)
N-H (indole) ~3400

C-H (aromatic, vinyl) 3000 - 3100

C-H (aliphatic) 2850 - 2960

C=0 (ester) ~1730

C=C (aromatic, vinyl) 1600 - 1650

C-N 1000 - 1250

C-O0 1000 - 1300

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of
Vindolinine.
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Isolation from Catharanthus roseus

Vindolinine can be isolated from the leaves of C. roseus through a multi-step extraction and
purification process.

Protocol: Solvent Extraction and Chromatographic Purification
o Extraction:

o Air-dried and powdered leaves of C. roseus are subjected to extraction with a suitable
solvent system. A common method involves maceration or percolation with methanol or
ethanol.[2] An alternative is a hot ethanolic extraction procedure.[2]

o For a more selective extraction of certain alkaloids including vindolinine, a simplified
procedure using an aqueous acidic solution (e.g., 0.1 M HCI) can be employed.[3]

o Supercritical fluid extraction (SFE) with carbon dioxide, with or without a co-solvent like
ethanol, has also been explored for the selective extraction of vindoline, and similar
principles could be applied for vindolinine.[4]

o Acid-Base Partitioning:

[e]

The crude extract is concentrated under reduced pressure.

o

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCI) and filtered.

[¢]

The acidic solution is then washed with a nonpolar solvent (e.g., hexane) to remove
pigments and lipids.

[¢]

The aqueous layer is basified to a pH of 9-10 with a base (e.g., NH4OH) and then
extracted with an organic solvent such as dichloromethane or ethyl acetate.[5]

o Chromatographic Purification:

o The crude alkaloid fraction obtained is subjected to column chromatography on silica gel
or alumina.
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o Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent
like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

o Fractions are collected and monitored by thin-layer chromatography (TLC).

o Fractions containing Vindolinine are pooled and may require further purification by
preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure
compound.[6]

Total Synthesis

The complex pentacyclic structure of Vindolinine presents a significant challenge for total
synthesis. Several strategies have been developed for the synthesis of related vindoline-type
alkaloids, which can be adapted for Vindolinine. One notable approach involves a tandem
cycloaddition cascade.

Protocol Outline: Tandem [4+2]/[3+2] Cycloaddition Cascade

The total synthesis of vindoline, a structurally related alkaloid, has been achieved via a concise
route that could be conceptually applied to Vindolinine.[7][8]

e Precursor Synthesis: A key step is the synthesis of a 1,3,4-oxadiazole precursor linked to an
indole moiety.[7][8]

o Tandem Cycloaddition: The core pentacyclic skeleton is constructed in a single step through
an intramolecular tandem [4+2]/[3+2] cycloaddition cascade of the 1,3,4-oxadiazole. This
reaction forms multiple rings and stereocenters with high efficiency.[7][8]

e Functional Group Manipulations: Subsequent steps involve the reduction of amide
functionalities, cleavage of ether bridges, and introduction of the correct oxidation states and
functional groups to arrive at the final natural product structure.[8]

Biological Activity Assays
Protocol: Tubulin Polymerization Inhibition Assay (for potential anti-cancer activity)

As a Vinca alkaloid, Vindolinine is hypothesized to disrupt microtubule dynamics. A common in
vitro assay to assess this is the tubulin polymerization assay.[3][9][10]
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» Reagents and Materials: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer),
and a microplate reader capable of measuring absorbance at 340 nm.

e Procedure:

o

Tubulin is incubated in the polymerization buffer with GTP on ice.

o Vindolinine at various concentrations (or a vehicle control) is added to the tubulin
solution.

o The mixture is transferred to a pre-warmed 96-well plate.

o The plate is immediately placed in the microplate reader, and the absorbance at 340 nm is
monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.

o The inhibitory effect of Vindolinine is determined by the reduction in the rate and extent of
polymerization compared to the control.

Protocol: Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Assay (for anti-diabetic activity)

Vindolinine has been shown to inhibit PTP1B, a negative regulator of the insulin signaling
pathway.[11]

» Reagents and Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a
substrate, assay buffer, and a microplate reader. Commercial kits are also available.[12]

e Procedure:

o

PTP1B is pre-incubated with varying concentrations of Vindolinine (or a vehicle control) in
the assay buffer in a 96-well plate.

o

The reaction is initiated by the addition of the pNPP substrate.

[¢]

The plate is incubated at 37°C for a defined period.

[¢]

The reaction is stopped by the addition of a strong base (e.g., NaOH).
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o The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405

nm.

o The percentage of inhibition is calculated, and the ICso value for Vindolinine can be

determined.

Signaling Pathways and Workflows

Visual representations of the biological context and experimental procedures involving

Vindolinine are provided below.

Signaling Pathway
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Insulin signaling pathway showing inhibition by Vindolinine.

Experimental Workflow
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Workflow for the isolation and purification of Vindolinine.
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Conclusion

Vindolinine (CAS 5980-02-9) is a noteworthy indole alkaloid with demonstrated biological
activities that warrant further investigation. Its potential as a PTP1B inhibitor makes it a person
of interest in the development of novel therapeutics for type 2 diabetes.[11] Furthermore, its
structural similarity to other Vinca alkaloids suggests a potential role as an anti-cancer agent
through the disruption of microtubule polymerization. The experimental protocols and data
presented in this guide offer a foundational resource for scientists working on the isolation,
synthesis, and biological characterization of this promising natural product. Further research is
needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in
preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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